molecular formula C18H18N2O3 B6458287 (2E)-N-methyl-4-[(4-phenoxyphenyl)formamido]but-2-enamide CAS No. 2549133-39-1

(2E)-N-methyl-4-[(4-phenoxyphenyl)formamido]but-2-enamide

Cat. No.: B6458287
CAS No.: 2549133-39-1
M. Wt: 310.3 g/mol
InChI Key: UOFRCRDRFMFXFI-VMPITWQZSA-N
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Description

(2E)-N-methyl-4-[(4-phenoxyphenyl)formamido]but-2-enamide is an organic compound with a complex structure that includes a phenoxyphenyl group and a formamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-methyl-4-[(4-phenoxyphenyl)formamido]but-2-enamide typically involves multiple steps. One common approach is the condensation reaction between an appropriate amine and a formylated phenoxyphenyl derivative. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-methyl-4-[(4-phenoxyphenyl)formamido]but-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxyphenyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(2E)-N-methyl-4-[(4-phenoxyphenyl)formamido]but-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism by which (2E)-N-methyl-4-[(4-phenoxyphenyl)formamido]but-2-enamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

Compared to similar compounds, (2E)-N-methyl-4-[(4-phenoxyphenyl)formamido]but-2-enamide has a unique combination of functional groups that confer specific chemical and biological properties. Its phenoxyphenyl group, in particular, provides distinct reactivity and binding characteristics that are not present in other related compounds.

Properties

IUPAC Name

N-[(E)-4-(methylamino)-4-oxobut-2-enyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-19-17(21)8-5-13-20-18(22)14-9-11-16(12-10-14)23-15-6-3-2-4-7-15/h2-12H,13H2,1H3,(H,19,21)(H,20,22)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFRCRDRFMFXFI-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C=CCNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C=C/CNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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